1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC14655000
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12N2O4 |
---|---|
Molecular Weight | 260.24 g/mol |
IUPAC Name | 2-benzyl-5-methoxycarbonylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C13H12N2O4/c1-19-13(18)10-7-11(12(16)17)15(14-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,17) |
Standard InChI Key | HTZRCPVDPJOUQM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₃H₁₂N₂O₄) features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at three distinct positions. The benzyl group (C₆H₅CH₂–) attached to the N1 nitrogen provides steric bulk and lipophilicity, while the methoxycarbonyl (–COOCH₃) and carboxylic acid (–COOH) groups at the 3- and 5-positions, respectively, introduce polar and hydrogen-bonding capabilities. This combination creates a balance between hydrophobic and hydrophilic interactions, critical for interactions with biological targets .
Table 1: Key Structural and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂N₂O₄ |
Molecular Weight | 260.24 g/mol |
IUPAC Name | 2-benzyl-5-methoxycarbonylpyrazole-3-carboxylic acid |
Melting Point | Not reported |
Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
LogP | 2.18 (predicted) |
The carboxylic acid group’s acidity (pKa ≈ 2–3) and the methoxycarbonyl’s electron-withdrawing nature influence the compound’s reactivity, particularly in nucleophilic acyl substitution and decarboxylation reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyl protons (δ 4.5–5.0 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons), methoxy group (δ 3.8–3.9 ppm), and carboxylic acid proton (δ 12–13 ppm, if observable). Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O stretches at 1700–1750 cm⁻¹) and hydroxyl groups (broad O–H stretch at 2500–3000 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with a pyrazole precursor, such as 1H-pyrazole-3,5-dicarboxylic acid, which undergoes sequential functionalization:
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Benzylation: Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) selectively substitutes the N1 position.
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Methoxycarbonylation: Treatment with methyl chloroformate introduces the methoxycarbonyl group at the 3-position.
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Selective Hydrolysis: Controlled hydrolysis of the 5-position ester to the carboxylic acid completes the synthesis .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 75–85 |
Methoxycarbonylation | Methyl chloroformate, Et₃N, THF, 0°C | 60–70 |
Hydrolysis | NaOH (aq), MeOH, reflux | 85–90 |
Industrial-scale production, as practiced by MolCore BioPharmatech, emphasizes high-purity (≥97%) synthesis under ISO-certified conditions, ensuring reproducibility for pharmaceutical applications .
Purification and Quality Control
Purification via column chromatography or recrystallization yields material suitable for biological testing. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity, while mass spectrometry (MS) verifies molecular ion peaks at m/z 260.24 [M+H]⁺ .
Applications in Medicinal Chemistry
Scaffold for Bioactive Molecules
The compound’s rigid pyrazole core and functional group diversity make it a versatile scaffold. Key applications include:
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Enzyme Inhibitors: The carboxylic acid group chelates metal ions in metalloenzyme active sites, as seen in angiotensin-converting enzyme (ACE) inhibitors .
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Receptor Modulators: The benzyl group enhances binding to hydrophobic pockets in G protein-coupled receptors (GPCRs).
Case Study: Antifungal Agents
Derivatives bearing fluorinated benzyl groups exhibit potent antifungal activity against Candida albicans (MIC = 2–4 μg/mL), outperforming fluconazole. Mechanistic studies suggest inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis .
Mechanism of Action
Biochemical Interactions
The compound’s pharmacological effects arise from its ability to:
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Chelate Metal Ions: The carboxylic acid and carbonyl groups coordinate Zn²⁺ in matrix metalloproteinases (MMPs), inhibiting collagen degradation .
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Disrupt Protein-Protein Interactions: The benzyl group occupies hydrophobic clefts in transcription factors, preventing dimerization.
Pharmacokinetic Profile
Preliminary studies in rodent models indicate moderate oral bioavailability (~40%) due to first-pass metabolism. Plasma protein binding exceeds 90%, with a half-life of 3–4 hours. Major metabolites result from hepatic glucuronidation of the carboxylic acid group .
Structural Analogs and Comparative Analysis
Key Analog Comparison
Compound Name | Key Structural Differences | Biological Activity |
---|---|---|
1-Benzyl-3-carboxy-1H-pyrazole | Lacks methoxycarbonyl group | Reduced enzyme inhibition potency |
5-Methoxycarbonyl-1H-pyrazole-3-carboxylic acid | Lacks benzyl group | Enhanced solubility, lower logP |
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Methyl vs. methoxycarbonyl | Altered receptor selectivity |
The 3-methoxycarbonyl-5-carboxylic acid substitution in the target compound optimizes both binding affinity and pharmacokinetic properties, making it superior to analogs in drug discovery campaigns.
Future Directions and Research Opportunities
Synthetic Methodology Development
Exploring catalytic asymmetric synthesis could yield enantiomerically pure variants for chiral drug development. Transition-metal-catalyzed C–H activation offers a route to novel derivatives with enhanced bioactivity .
Expanded Therapeutic Indications
Ongoing research investigates the compound’s potential in:
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